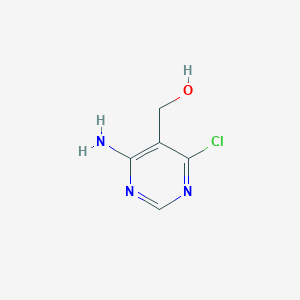
(4-Amino-6-cloropiridin-5-il)metanol
Descripción general
Descripción
(4-Amino-6-chloropyrimidin-5-yl)methanol is a useful research compound. Its molecular formula is C5H6ClN3O and its molecular weight is 159.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Amino-6-chloropyrimidin-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Amino-6-chloropyrimidin-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Farmacéutica
Este compuesto es un intermedio valioso en la síntesis de varias moléculas farmacológicamente activas. Por ejemplo, se puede utilizar en la preparación de etravirina, un fármaco antirretroviral utilizado para tratar el VIH .
Química Agrícola
Los derivados de pirimidina, como nuestro compuesto de interés, a menudo exhiben propiedades reguladoras del crecimiento de las plantas. Se pueden sintetizar para su uso como herbicidas o fungicidas, contribuyendo al control de plagas y la mejora del rendimiento de los cultivos .
Ciencia de Materiales
El motivo estructural de la pirimidina se explora para crear materiales avanzados, incluidos polímeros y nanopartículas, que tienen aplicaciones en electrónica, revestimientos y biotecnología .
Agentes Antimicrobianos
Las investigaciones han demostrado que los derivados de pirimidina pueden poseer una actividad antibacteriana significativa, convirtiéndolos en candidatos para el desarrollo de nuevos antibióticos o desinfectantes .
Investigación Antiinflamatoria
Los derivados de pirimidina se investigan por su potencial como agentes antiinflamatorios debido a su acción inhibitoria contra mediadores inflamatorios como PGE2, NO, NF-κB y varias interleucinas .
Investigación Anticancerígena
Se sabe que algunos derivados de pirimidina tienen actividades antitumorales y se utilizan en el tratamiento de enfermedades como la leucemia. Se estudian por su potencial para inhibir el crecimiento y la proliferación de células cancerosas .
Investigación Neurológica
Estos compuestos han mostrado afinidad a ciertos receptores en el cerebro, como el receptor 5-HT7, que está asociado con funciones y trastornos neurológicos .
Medicamentos para la Tiroides
Los derivados de pirimidina también se utilizan en la producción de medicamentos para la tiroides debido a su actividad biológica relacionada con la síntesis de la hormona tiroidea .
Propiedades
IUPAC Name |
(4-amino-6-chloropyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O/c6-4-3(1-10)5(7)9-2-8-4/h2,10H,1H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNIIQPIWKPOLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















